molecular formula C15H10F3N B12518505 1-(4-Trifluoromethylphenyl)-1H-indole

1-(4-Trifluoromethylphenyl)-1H-indole

Cat. No.: B12518505
M. Wt: 261.24 g/mol
InChI Key: CHTSOEUJOKAWSY-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethyl-phenyl)-1H-indole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an indole moiety

Preparation Methods

The synthesis of 1-(4-Trifluoromethyl-phenyl)-1H-indole typically involves the reaction of 4-trifluoromethylphenylhydrazine with indole derivatives. One common method includes the acid-catalyzed condensation of 4-trifluoromethylphenylhydrazine with indole in the presence of a suitable acid catalyst . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Trifluoromethyl-phenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the indole ring can be substituted at the 3-position using reagents like bromine or iodine.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

1-(4-Trifluoromethyl-phenyl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

1-(4-Trifluoromethyl-phenyl)-1H-indole can be compared with other trifluoromethyl-substituted compounds, such as:

The uniqueness of 1-(4-Trifluoromethyl-phenyl)-1H-indole lies in its indole structure, which provides additional sites for chemical modification and enhances its versatility in various applications.

Properties

Molecular Formula

C15H10F3N

Molecular Weight

261.24 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]indole

InChI

InChI=1S/C15H10F3N/c16-15(17,18)12-5-7-13(8-6-12)19-10-9-11-3-1-2-4-14(11)19/h1-10H

InChI Key

CHTSOEUJOKAWSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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